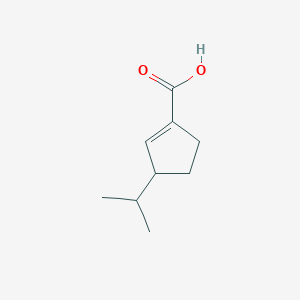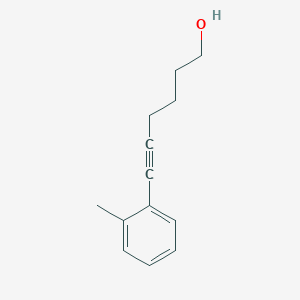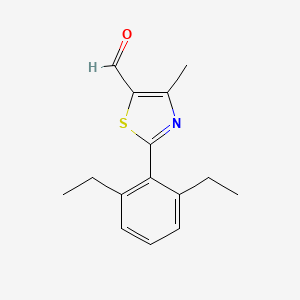![molecular formula C40H49NO2 B14220070 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate CAS No. 820977-72-8](/img/structure/B14220070.png)
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is an organic compound with a complex structure that includes a pyrene moiety and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 15-[4-(dimethylamino)phenyl]pentadecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene-1,6-dione derivatives.
Reduction: The nitro group in the dimethylamino phenyl moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Pyrene-1,6-dione derivatives.
Reduction: 15-[4-(Amino)phenyl]pentadecyl pyrene-1-carboxylate.
Substitution: Pyrene-1-carboxylic acid and 15-[4-(dimethylamino)phenyl]pentadecanol.
Scientific Research Applications
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its pyrene moiety, which exhibits strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent due to its fluorescent characteristics.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of 15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is primarily related to its fluorescent properties. The pyrene moiety can absorb light and re-emit it at a different wavelength, making it useful in various imaging and sensing applications. The dimethylamino group can enhance the compound’s solubility and interaction with biological molecules, facilitating its use in bioimaging and drug delivery.
Comparison with Similar Compounds
Similar Compounds
1-Pyrenecarboxylic acid: Lacks the dimethylamino phenyl group, making it less soluble and less versatile in biological applications.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino phenyl group but lacks the pyrene moiety, reducing its fluorescence properties.
Uniqueness
15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate is unique due to the combination of the pyrene moiety and the dimethylamino phenyl group. This combination enhances its fluorescence properties and solubility, making it more versatile for applications in bioimaging, drug delivery, and optoelectronics .
Properties
CAS No. |
820977-72-8 |
|---|---|
Molecular Formula |
C40H49NO2 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
15-[4-(dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate |
InChI |
InChI=1S/C40H49NO2/c1-41(2)35-26-20-31(21-27-35)17-14-12-10-8-6-4-3-5-7-9-11-13-15-30-43-40(42)37-29-25-34-23-22-32-18-16-19-33-24-28-36(37)39(34)38(32)33/h16,18-29H,3-15,17,30H2,1-2H3 |
InChI Key |
UIRKFLXWOJFIAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCOC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


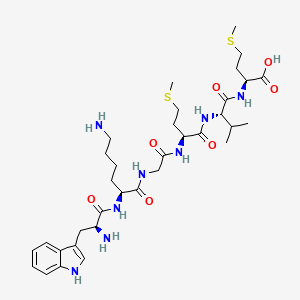
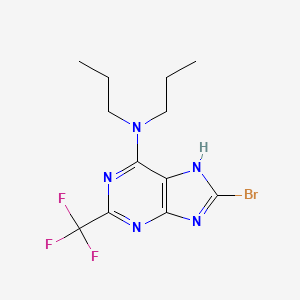
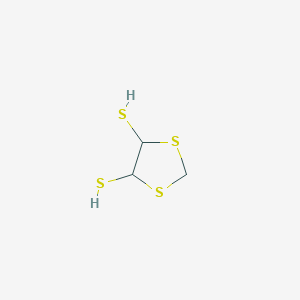
![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
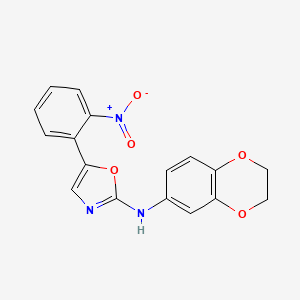
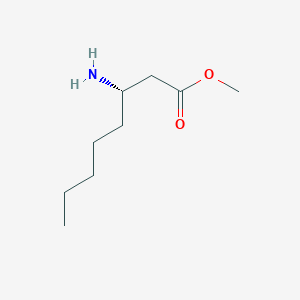
![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
